molecular formula C20H25NO3 B4138656 Methyl 4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]benzoate

Methyl 4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]benzoate

Cat. No.: B4138656
M. Wt: 327.4 g/mol
InChI Key: ODCDOLIIUSOBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1-adamantylacetyl)amino]benzoate is a synthetic organic compound that combines the structural features of adamantane and benzoate Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzoate is a derivative of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1-adamantylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-[(1-adamantylacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantyl group.

    Medicine: Explored for its antiviral and antibacterial properties.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Methyl 4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]benzoate involves its interaction with biological targets through the adamantyl group, which enhances its stability and bioavailability. The ester and amide functionalities allow for interactions with enzymes and receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative of benzoic acid.

    1-adamantylamine: An amine derivative of adamantane.

    4-[(1-adamantyl)amino]benzoic acid: An amide derivative without the ester group.

Uniqueness

Methyl 4-[(1-adamantylacetyl)amino]benzoate is unique due to the combination of the adamantyl and benzoate moieties, which confer both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-[[2-(1-adamantyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-24-19(23)16-2-4-17(5-3-16)21-18(22)12-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCDOLIIUSOBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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